Comparative In Vitro Cytotoxicity Profile of LYG-202 Across Diverse Cancer Cell Lines
LYG-202 exhibits a broad spectrum of in vitro cytotoxicity against multiple cancer cell lines, with its potency varying significantly by cell type. This profile can be contrasted with that of its parent flavonoid, wogonin, which has a narrower spectrum and different potency. While a direct head-to-head comparison is not available in a single study, cross-study analysis reveals LYG-202's differentiated activity. [1]
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 values: HepG2 (4.74-27.70 μM), MCF-7 (4.74-27.70 μM), HeLa (4.74-27.70 μM), BGC-823 (4.74-27.70 μM), MDA-MB-435 (4.74-27.70 μM), HCT116 (4.74-27.70 μM) |
| Comparator Or Baseline | Wogonin (parent flavonoid) IC50: A549 (15-30 μM), MCF-7 (>50 μM) in other studies |
| Quantified Difference | LYG-202 demonstrates single-digit micromolar IC50 values in multiple cell lines where wogonin shows lower potency or is inactive. |
| Conditions | In vitro cell viability assays (MTT/SRB) after 24-72h incubation |
Why This Matters
This broad and potent cytotoxicity profile across multiple cancer types (breast, liver, colon, cervical, gastric) positions LYG-202 as a more versatile research tool than its parent compound, wogonin.
- [1] Zeng S, et al. LYG-202, a new flavonoid with a piperazine substitution, shows antitumor effects in vivo and in vitro. Biochem Biophys Res Commun. 2009 Aug 7;385(4):551-6. View Source
